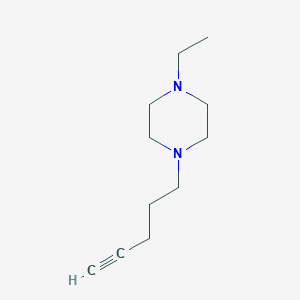

1-Ethyl-4-(pent-4-ynyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

911397-83-6 |

|---|---|

Molecular Formula |

C11H20N2 |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1-ethyl-4-pent-4-ynylpiperazine |

InChI |

InChI=1S/C11H20N2/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h1H,4-11H2,2H3 |

InChI Key |

XPEKRCWANCNGTO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)CCCC#C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 4 Pent 4 Ynyl Piperazine and Analogous Scaffolds

Strategies for N-Alkylation of Piperazine (B1678402) Ring Systems (e.g., with Ethyl Groups)

Reductive Amination Approaches for N-Monoalkylation

Reductive amination is a highly effective and clean method for the N-alkylation of piperazines. mdpi.com This approach involves the reaction of a piperazine with an aldehyde, in this case, acetaldehyde, to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. A key advantage of this method is that it inherently avoids the formation of quaternary ammonium (B1175870) salts, a common side reaction in other alkylation techniques. nih.govresearchgate.net The use of specific reducing agents is critical for the success of the reaction.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. mdpi.comnih.gov STAB is often preferred due to its mild nature and high selectivity for iminium ions over other carbonyl groups. The reaction is typically performed under controlled conditions to favor mono-alkylation. To achieve selectivity, one nitrogen of the piperazine can be protected with a group like tert-butyloxycarbonyl (Boc), followed by reductive amination and subsequent deprotection. researchgate.net

Table 1: Examples of Reductive Amination for N-Alkylation of Piperazine Scaffolds

| Amine Substrate | Aldehyde/Ketone | Reducing Agent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-piperazine | Various Aldehydes | NaBH(OAc)₃ | Dichloromethane | High | mdpi.com |

| Tetrahydroisoquinoline Scaffold | Piperazinyl Aldehydes | Not Specified | Not Specified | Good | nih.gov |

| Piperazine | Acetaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Moderate to High | mdpi.com |

Nucleophilic Substitution Reactions with Alkyl Halides or Sulfonates

Direct N-alkylation via nucleophilic substitution is a cornerstone of amine chemistry. mdpi.com This method involves reacting the piperazine nucleophile with an electrophilic ethyl source, such as an ethyl halide (e.g., ethyl bromide, ethyl iodide) or an ethyl sulfonate (e.g., ethyl tosylate). mdpi.comresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed and to deprotonate the piperazine, enhancing its nucleophilicity. researchgate.netresearchgate.net

A significant challenge with this method is controlling the degree of alkylation. Since the product, 1-ethylpiperazine (B41427), is also a nucleophile, it can react further to form 1,4-diethylpiperazine (B1583865) and even quaternary ammonium salts. google.com To achieve mono-substitution, strategies such as using a large excess of piperazine, or more commonly, employing a mono-protected piperazine derivative (e.g., N-Boc-piperazine or N-acetylpiperazine), are utilized. researchgate.netresearchgate.net After the ethyl group is installed, the protecting group is removed in a subsequent step. researchgate.net

Table 2: Conditions for Nucleophilic Substitution on Piperazine Derivatives

| Piperazine Derivative | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Acetylpiperazine | n-Butyl Bromide | K₂CO₃ | Acetonitrile (B52724) | Reflux | 88% (acetylated product) | researchgate.net |

| N-Boc-piperazine | Alkyl Halides | Potassium Carbonate | Acetonitrile | Reflux | Good | researchgate.net |

| Piperazine | Ethyl Iodide | Not specified | Not specified | Not specified | Mixture of products | google.comgoogle.com |

Catalytic Methods for N-Alkylation of Piperazines (e.g., metal ion catalysis)

For large-scale and industrial applications, catalytic methods offer an efficient route to N-alkyl-piperazines. These processes often involve the reaction of piperazine or a precursor with an alcohol in the presence of a heterogeneous catalyst under high temperature and pressure. google.comgoogle.com One patented method describes the synthesis of N-alkyl-piperazines by reacting an N-substituted diethanolamine (B148213) with ammonia (B1221849) or a primary amine over a metal-containing supported catalyst. google.com The catalyst's active mass can contain oxygen-containing compounds of zirconium, copper, and nickel. google.com

Another approach involves the direct reaction of piperazine and an alcohol (ethanol) using a mixed-metal catalyst, such as Cu-Co-Mo/Al₂O₃, under liquid-phase conditions. google.com These methods are atom-economical and can be designed for continuous flow processes, making them attractive from an industrial perspective.

Introduction of Alkyne Functionalities onto Piperazine Frameworks (e.g., Pent-4-ynyl)

Once 1-ethylpiperazine is synthesized, the second step is the introduction of the pent-4-ynyl group onto the remaining secondary amine. This functional group provides a terminal alkyne, a versatile handle for subsequent reactions like "click chemistry" or further carbon-carbon bond formations.

For the specific target compound, 1-Ethyl-4-(pent-4-ynyl)piperazine, the most direct method is the nucleophilic substitution of 1-ethylpiperazine with a suitable pent-4-ynyl electrophile, such as 5-bromo-1-pentyne (B27030) or 5-tosyloxy-1-pentyne. This reaction would proceed under similar conditions as the N-alkylation with alkyl halides described previously (Section 2.1.2).

Carbon-Carbon Coupling Reactions for Alkyne Attachment

While direct alkylation with a halo-alkyne is suitable for the title compound, more complex analogous scaffolds often utilize transition metal-catalyzed cross-coupling reactions to form a carbon-nitrogen or carbon-carbon bond to attach the alkyne moiety. numberanalytics.com

The Sonogashira coupling, for instance, is a powerful palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. numberanalytics.com In the context of piperazine synthesis, if one were to synthesize an analogue such as 1-Aryl-4-alkynyl-piperazine, the Sonogashira reaction would be a key step. This would typically involve reacting a pre-formed 1-(haloaryl)-4-ethylpiperazine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. numberanalytics.com This highlights how C-C coupling reactions are integral to creating diverse, alkyne-functionalized piperazine analogues, even if not the primary route for the specific alkyl-alkyne chain in the title compound.

Multicomponent Reaction Strategies Incorporating Alkyne Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that contains portions of all starting materials. nih.govnih.govjocpr.com This approach offers significant advantages in terms of step economy and the rapid generation of molecular diversity. jocpr.com

Several MCRs have been developed for the synthesis of piperazine scaffolds. rug.nl A relevant strategy involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). In one such four-component approach, DABCO salts, formed in situ from DABCO and an alkyl bromide, react with an isothiocyanate and a secondary amine to generate isothiourea-tethered piperazine derivatives in a one-pot process. nih.gov To create a scaffold analogous to the target compound, this MCR could be adapted by using a starting material containing the required alkyne functionality. For example, the initial alkyl bromide or the secondary amine used in the reaction could be designed to carry the pent-4-ynyl moiety, thereby incorporating it directly into the final piperazine framework in a single, efficient step.

Modular and Efficient Synthesis of Substituted Piperazines from Simple Amines and Alkynes

The construction of substituted piperazine scaffolds, such as that found in this compound, has been significantly advanced by the development of modular synthetic routes. These methods offer high efficiency and flexibility, allowing for the combination of diverse building blocks to create a wide array of derivatives. A prominent example is the palladium-catalyzed cyclization reaction that couples diamine components with a propargyl unit, providing access to highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.orgnih.govacs.org

This approach is notable for its mild reaction conditions and tolerance of various functional groups on both the diamine and the propargyl carbonate substrates. organic-chemistry.orgacs.org The process is efficient, often requiring low catalyst loadings to achieve high yields. nih.gov For instance, the reaction between a protected diamine and a propargyl carbonate can proceed rapidly with as little as 3 mol % of a palladium catalyst to yield the corresponding piperazine in near-quantitative yield. nih.gov This modularity allows for systematic variation of the substituents on the piperazine ring, which is crucial for exploring structure-activity relationships in medicinal chemistry.

The versatility of this palladium-catalyzed method has been demonstrated through the successful cyclization of a broad range of bis-amino nucleophiles. nih.gov This includes substituted ethylenediamine (B42938) derivatives, showcasing the method's capacity to generate structurally diverse piperazine cores. nih.gov

Table 1: Examples of Palladium-Catalyzed Modular Piperazine Synthesis

| Diamine Component (Protected) | Propargyl Unit | Catalyst Loading | Yield | Reference |

|---|---|---|---|---|

| N,N'-Ditosyl-1,2-ethanediamine | Propargyl Methyl Carbonate | 3 mol % Pd₂(dba)₃ | 98% | nih.gov |

| N,N'-Ditosyl-1,2-ethanediamine | Propargyl Methyl Carbonate | 1 mol % Pd₂(dba)₃ | 92% | nih.gov |

| N,N'-Ditosyl-1,2-propanediamine | Propargyl Methyl Carbonate | 3 mol % Pd₂(dba)₃ | 99% | nih.gov |

| N,N'-Dinosyl-1,2-ethanediamine | Phenyl-Substituted Propargyl Carbonate | 3 mol % Pd₂(dba)₃ | 97% | nih.govacs.org |

This table is illustrative and based on findings from cited research. nih.govacs.org

Stereoselective Synthesis of Chiral Piperazine Derivatives Relevant to this compound

While this compound is achiral, the synthesis of chiral piperazine derivatives is of paramount importance in medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its biological activity. rsc.org The development of stereoselective methods allows for the precise control of the three-dimensional arrangement of atoms, which is essential for producing enantiomerically pure drugs. rsc.org

Several strategies have been developed for the asymmetric synthesis of carbon-substituted piperazines. One notable approach involves a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction. rsc.org This key step is part of a modular synthesis that begins with homochiral cyclic sulfamidates derived from amino acids. rsc.org This method successfully produces 2,6-disubstituted piperazines with a defined trans stereochemistry. rsc.org

Another strategy focuses on the construction of homochiral cis-2,5-disubstituted piperazines derived from (S)-amino acids. rsc.org This synthesis utilizes a copper-catalyzed ring-opening and ring-closing of N-tosyl aziridines as a key step to establish the desired stereochemistry. rsc.org Furthermore, methods starting from chiral building blocks, such as S-phenylalanine, have been employed to construct complex chiral piperazines like (2S,6S)-2,4,6-tris(phenylmethyl)piperazine through a multi-step sequence involving selective alkylation with complete diastereoselectivity. clockss.org

Table 2: Key Strategies in Stereoselective Piperazine Synthesis

| Method | Key Step | Starting Material | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Modular Synthesis | Intramolecular Pd-catalyzed hydroamination | Homochiral cyclic sulfamidate | trans-2,6-disubstitution | rsc.org |

| Ring-Opening/Closing | Cu-catalyzed reaction of N-tosyl aziridines | (S)-amino acid derivatives | cis-2,5-disubstitution | rsc.org |

| Chiral Pool Synthesis | Diastereoselective alkylation | S-phenylalanine | trans-(2S,6S)-disubstitution | clockss.org |

| Asymmetric Lithiation | Deprotonation with s-BuLi/(-)-sparteine | N-Boc piperazine | α-functionalization with good diastereocontrol | mdpi.com |

This table summarizes methodologies from the cited literature. rsc.orgclockss.orgmdpi.com

Green Chemistry and Sustainable Approaches in Piperazine-Alkyne Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperazine derivatives to create more sustainable and environmentally benign processes. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One significant green strategy is the use of photoredox catalysis, which harnesses visible light to promote chemical reactions. mdpi.com This method offers a sustainable alternative to traditional metal catalysis for the C-H functionalization of piperazines. mdpi.com Organic photocatalysts, such as substituted acridinium (B8443388) salts, can be used to generate α-carbamyl radicals from protected piperazines, which then react with various partners. mdpi.com This avoids the need for heavy metal catalysts and often proceeds under mild conditions. mdpi.com

The use of environmentally friendly solvents is another cornerstone of green piperazine synthesis. Researchers have developed protocols that utilize aqueous ethanol (B145695) as the reaction medium, significantly reducing the reliance on volatile organic compounds. rsc.org For instance, a heterogeneous bifunctional acid-base catalyst, created by immobilizing piperazine on graphene oxide, has been shown to be highly effective for multicomponent reactions in aqueous ethanol. rsc.org This catalyst is easily separated and can be reused multiple times without a significant loss of activity, further enhancing the sustainability of the process. rsc.org

Table 3: Overview of Green Chemistry Approaches in Piperazine Synthesis

| Green Approach | Key Feature | Example | Advantages | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Use of visible light and organic photocatalysts | C-H alkylation of carbamate-protected piperazines | Sustainable, avoids heavy metals, mild conditions | mdpi.com |

| Green Solvents | Replacement of volatile organic compounds | Multicomponent reactions in aqueous ethanol | Reduced environmental impact, safer process | rsc.org |

| Heterogeneous Catalysis | Immobilized catalyst on a solid support | Piperazine-graphene oxide catalyst | Easy separation, catalyst reusability, waste reduction | rsc.org |

| Multicomponent Reactions | Single-pot synthesis from multiple starting materials | Post-Ugi cascade reactions | High atom economy, operational simplicity, reduced waste | researchgate.net |

This table highlights sustainable methodologies from the referenced literature. mdpi.comresearchgate.netrsc.org

Chemical Transformations and Reactivity of 1 Ethyl 4 Pent 4 Ynyl Piperazine

Reactions Involving the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two tertiary amine functionalities. The nitrogen atom bearing the ethyl group (N-1) and the nitrogen atom attached to the pentynyl chain (N-4) exhibit typical tertiary amine reactivity.

The presence of a secondary amine in the parent piperazine allows for initial N-alkylation and N-acylation. For 1-Ethyl-4-(pent-4-ynyl)piperazine, which is already N,N'-disubstituted, further functionalization would involve reactions at the existing nitrogen atoms. While direct further alkylation or acylation on the tertiary nitrogens is not standard, derivatization can be achieved through various means. For instance, the synthesis of novel N-ethyl-piperazinyl amides has been demonstrated through the acylation of N-ethyl-piperazine with acid chlorides, yielding amide products in high yields (91-94%) researchgate.net. This suggests that if a precursor to this compound with a reactive group on the ethyl or pentynyl chain was used, similar derivatizations would be feasible.

| Precursor | Reagent | Product | Yield (%) | Reference |

| Oleanonic acid chloride | N-ethyl-piperazine | N-ethyl-piperazinyl oleanonamide | 94 | researchgate.net |

| Ursonic acid chloride | N-ethyl-piperazine | N-ethyl-piperazinyl ursonamide | 91 | researchgate.net |

This table presents data on the N-acylation of N-ethylpiperazine, a related compound, to illustrate potential derivatization strategies.

As with other tertiary amines, the nitrogen atoms of the piperazine ring can undergo quaternization and oxidation to form amine oxides.

Quaternization: The reaction of a tertiary amine with an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. In the case of N,N'-disubstituted piperazines, this reaction can occur at either nitrogen atom. The quaternization of piperazine derivatives is a known process, often resulting in salts that can have applications as coronary vasodilators rsc.org. The reaction typically proceeds by treating the piperazine with an appropriate alkyl halide.

Amine Oxide Formation: Tertiary amines can be oxidized to their corresponding N-oxides. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) wikipedia.orglibretexts.orggoogle.com. The resulting amine oxides are highly polar molecules libretexts.orggoogle.com. For piperazine derivatives, it is possible to form mono- or bis-N-oxides depending on the reaction conditions and the stoichiometry of the oxidant used wikipedia.orggoogle.com. These N-oxides can sometimes serve as prodrugs, being reduced back to the parent amine in vivo nih.gov.

| Amine Substrate | Oxidizing Agent | Product | Reference |

| Tertiary Aliphatic Amines | Hydrogen Peroxide / mCPBA | Tertiary Amine N-oxide | libretexts.orggoogle.com |

| Amino Acid Substituted Piperazines | mCPBA | Piperazine bis(N-oxides) | wikipedia.org |

| Pyridylmethylpiperazine Derivatives | mCPBA | Piperazine-N-oxide | google.com |

This table provides examples of amine oxide formation from various tertiary amines and piperazine derivatives.

Reactions of the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional group that can participate in a wide array of chemical reactions, including cycloadditions and additions across the triple bond.

One of the most prominent reactions of terminal alkynes is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles acs.orgsemanticscholar.orgimist.malumenlearning.com. The reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups acs.org. Given the structure of this compound, its terminal alkyne is an ideal substrate for CuAAC reactions, allowing for its conjugation to a wide variety of azide-containing molecules. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate (B8700270) lumenlearning.com.

| Alkyne | Azide | Catalyst System | Product | Reference |

| 1,5-dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione | Alkyl-azides | CuSO₄ / Sodium Ascorbate | 1,4-disubstituted-1,2,3-triazole derivative | lumenlearning.com |

| General Terminal Alkyne | Organic Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | acs.org |

This table showcases examples of the CuAAC reaction with terminal alkynes, including those embedded in complex molecular scaffolds.

Beyond click chemistry, the terminal alkyne of this compound can undergo several other important transformations.

Hydration: The addition of water across the triple bond of an alkyne can be catalyzed by mercury(II) salts in the presence of a strong acid like sulfuric acid google.comlibretexts.orgfiveable.meyoutube.com. For terminal alkynes such as the one in this compound, this reaction follows Markovnikov's rule to produce a methyl ketone after the initial enol product tautomerizes libretexts.orgfiveable.meyoutube.com. Alternatively, hydroboration-oxidation provides the anti-Markovnikov aldehyde product google.comnih.gov.

Hydroamination: The addition of an N-H bond across the alkyne can be achieved using various catalysts. Copper-catalyzed hydroamination of terminal alkynes with amines can lead to the formation of enamines or, after reduction, alkylamines acs.org. Base-mediated hydroamination is also a viable, metal-free alternative for the synthesis of enamines wikipedia.org. These reactions provide a direct route to more complex amine structures from the alkyne precursor rsc.orglibretexts.org.

Halogenation: Alkynes can react with halogens such as Br₂ and Cl₂ to form dihaloalkenes and, with excess halogen, tetrahaloalkanes masterorganicchemistry.comyoutube.comresearchgate.net. The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene, proceeding through a bridged halonium ion intermediate youtube.com. This reaction allows for the introduction of halogen atoms, which can serve as handles for further synthetic transformations libretexts.orgjocpr.com.

| Reaction | Reagents | Product Type | Regioselectivity | Reference |

| Mercury-catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | Markovnikov | fiveable.meyoutube.com |

| Hydroboration-Oxidation | 1. Disiamylborane 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov | google.comnih.gov |

| Copper-catalyzed Hydroamination | Amine, Copper catalyst | Enamine/Alkylamine | Varies | acs.org |

| Halogenation (1 equiv.) | Br₂ or Cl₂ | trans-Dihaloalkene | Anti-addition | youtube.comresearchgate.net |

This table summarizes various functionalization reactions of terminal alkynes and their expected outcomes.

Palladium- and Other Metal-Catalyzed Transformations

The terminal alkyne of this compound is also a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

The Sonogashira coupling is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst researchgate.netnih.gov. This reaction would allow for the direct attachment of aryl or vinyl groups to the terminus of the pentynyl chain, significantly increasing molecular complexity. The development of these cross-coupling methods has been a major focus in pharmaceutical synthesis due to their reliability and functional group tolerance researchgate.netnih.govrsc.orgresearchgate.net. While specific examples for this compound are not documented, the reactivity of the terminal alkyne functional group is well-established in numerous other contexts. For instance, palladium-catalyzed cross-coupling reactions have been used to synthesize a variety of substituted piperazines and other heterocyclic systems.

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst | Internal Alkyne | researchgate.netnih.gov |

| Suzuki-Type Coupling | 1,4-dichlorophthalazine, Arylboronic acid | Pd catalyst | 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines |

This table illustrates the utility of palladium-catalyzed cross-coupling reactions with examples involving piperazine derivatives and terminal alkynes.

Investigations into the Chemical Stability and Degradation Pathways of this compound

While no specific experimental data on the stability and degradation of this compound has been published, its susceptibility to degradation can be inferred from the known chemistry of its functional moieties. The stability of the molecule would be influenced by environmental factors such as temperature, pH, oxygen, and the presence of metal catalysts.

The piperazine ring itself is known to undergo thermal and oxidative degradation, particularly at elevated temperatures. For instance, studies on piperazine used in industrial applications have shown that it can degrade through mechanisms involving ring opening. epo.org The presence of an ethyl group on one nitrogen and a pentynyl group on the other may influence the rate and products of such degradation compared to unsubstituted piperazine.

The terminal alkyne is another potential site of instability. Terminal alkynes can be susceptible to hydration, oxidation, and polymerization under certain conditions. The acidic nature of the terminal alkyne proton also makes it reactive towards strong bases.

Potential degradation pathways could include:

Oxidation: The tertiary amine nitrogens of the piperazine ring could be oxidized to form N-oxides. The alkyne group could also undergo oxidative cleavage. The presence of metal ions, such as Cu²⁺, has been shown to catalyze the oxidation of piperazine. epo.org

Thermal Degradation: At elevated temperatures, cleavage of the N-C bonds within the piperazine ring or the bonds connecting the substituents to the ring could occur. This could lead to a variety of smaller, volatile products. Studies on piperazine derivatives have indicated that they are generally stable at temperatures up to around 160°C. epo.org

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst, the terminal alkyne could undergo hydration to form a methyl ketone.

Polymerization: Terminal alkynes can polymerize, especially in the presence of certain metal catalysts or upon exposure to heat or light.

A summary of the potential degradation reactions is presented in Table 1.

Table 1: Potential Degradation Reactions of this compound

| Reaction Type | Reactive Site | Potential Products |

| Oxidation | Piperazine Nitrogens | This compound N-oxide(s) |

| Oxidation | Alkyne Group | Carboxylic acids, cleaved products |

| Thermal Degradation | Piperazine Ring & Substituents | Smaller amines, fragmented hydrocarbons |

| Acid-Catalyzed Hydration | Alkyne Group | 1-(1-Ethylpiperazin-4-yl)pentan-4-one |

| Polymerization | Alkyne Group | Poly(this compound) |

It is important to emphasize that these are predicted pathways, and experimental verification would be necessary to determine the actual stability and degradation products of this compound under various conditions.

Advanced Spectroscopic and Analytical Characterization of 1 Ethyl 4 Pent 4 Ynyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis

No experimental ¹H NMR data for 1-Ethyl-4-(pent-4-ynyl)piperazine is currently available in the scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

There is no published information on the two-dimensional NMR analysis of this compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data for this compound has been found in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

There are no available GC-MS analysis reports for this compound in the public domain.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is invaluable for verifying the molecular weight of this compound and assessing its purity.

In a typical LC-MS analysis, the compound is first passed through a chromatographic column, which separates it from any impurities. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. For this compound (molecular formula: C₁₁H₂₀N₂), the expected monoisotopic mass is approximately 180.16 g/mol . Electrospray ionization (ESI) in positive ion mode is a common method for analyzing such amine-containing compounds, which would be expected to produce a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton.

The retention time of the compound in the liquid chromatography phase provides an additional layer of identification. The selection of the column, mobile phase, and gradient is optimized to achieve good peak shape and separation from potential reactants or by-products from its synthesis. While specific experimental data for this exact compound is not publicly available, related studies on other piperazine (B1678402) derivatives often utilize reversed-phase columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. nih.govmdpi.comfda.gov.tw

Table 1: Representative LC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Value |

| Column | C18 or Phenyl-Hexyl |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ | ~181.17 m/z |

Note: This table represents typical parameters and would require optimization for the specific analysis of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a characteristic spectrum is obtained that acts as a molecular fingerprint.

For this compound, the IR spectrum would be expected to show several key absorption bands corresponding to its distinct structural features. The most characteristic feature would be the absorptions associated with the terminal alkyne group. A sharp, weak band around 3300 cm⁻¹ would correspond to the ≡C-H stretching vibration. The C≡C triple bond stretch would appear as a weak absorption in the region of 2150-2100 cm⁻¹.

Other significant peaks would include the C-H stretching vibrations of the ethyl and piperazine ring alkyl groups, typically observed between 3000 and 2800 cm⁻¹. The C-N stretching vibrations of the tertiary amines in the piperazine ring would be expected in the fingerprint region, generally between 1250 and 1020 cm⁻¹. The absence of certain peaks, such as a broad O-H or N-H stretch, would also be important for confirming the structure.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne (≡C-H) | Stretch | ~3300 | Sharp, Weak |

| Alkyne (C≡C) | Stretch | 2150 - 2100 | Weak |

| Alkane (C-H) | Stretch | 3000 - 2800 | Medium to Strong |

| Tertiary Amine (C-N) | Stretch | 1250 - 1020 | Medium |

Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary slightly.

Elemental Analysis for Compound Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared to the theoretical percentages calculated from the molecular formula, providing strong evidence for the compound's empirical formula and purity.

For this compound, with a molecular formula of C₁₁H₂₀N₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ). The total molecular weight is approximately 180.30 g/mol .

Table 3: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 73.27 |

| Hydrogen (H) | 11.18 |

| Nitrogen (N) | 15.54 |

Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values would provide strong confirmation of the elemental composition and, by extension, the molecular formula of the synthesized compound.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. This technique is applicable if this compound can be obtained as a suitable single crystal.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice. This allows for the precise determination of bond lengths, bond angles, and conformational details of the molecule. For piperazine-containing compounds, X-ray crystallography can confirm the chair conformation of the piperazine ring, which is a common feature. researchgate.net

While no specific crystal structure data for this compound is currently published, analysis of related piperazine structures reveals common packing motifs and intermolecular interactions that might be expected. researchgate.netcsic.es Should a crystalline form of the title compound be obtained, X-ray diffraction analysis would provide unambiguous proof of its molecular structure.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 4 Pent 4 Ynyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, energy, and electron distribution.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) by finding the minimum energy structure on the potential energy surface. For 1-Ethyl-4-(pent-4-ynyl)piperazine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net

These calculations typically show that the piperazine (B1678402) ring adopts a stable chair conformation. The ethyl and pent-4-ynyl substituents can exist in either axial or equatorial positions, with the equatorial position generally being more energetically favorable to minimize steric hindrance. The terminal alkyne group (C≡CH) maintains a linear geometry as expected.

Table 1: Illustrative Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (piperazine ring) | ~1.46 Å |

| C-C (ethyl group) | ~1.54 Å | |

| N-C (ethyl group) | ~1.47 Å | |

| C≡C (alkyne) | ~1.21 Å | |

| C-H (alkyne) | ~1.07 Å | |

| Bond Angle | C-N-C (piperazine ring) | ~110° |

| N-C-C (ethyl group) | ~112° | |

| Dihedral Angle | C-N-C-C (defining chair) | ~±55° |

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. libretexts.org By calculating the electrostatic potential at the surface of a molecule, one can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.org These maps are crucial for predicting how a molecule will interact with other reagents, substrates, or biological targets. researchgate.netresearchgate.net

For this compound, an MEP map would reveal:

Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms of the piperazine ring due to their lone pairs of electrons. The region of the carbon-carbon triple bond also shows significant electron density, making it a potential site for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the acidic proton of the terminal alkyne (C≡C-H) and the hydrogens on the carbons adjacent to the nitrogen atoms. These areas are susceptible to nucleophilic attack.

This analysis suggests that the nitrogen atoms are primary sites for protonation and coordination to metal ions, while the alkyne group is a key functional handle for reactions like cycloadditions or nucleophilic additions. nih.gov

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy, shape, and location of these orbitals are critical for understanding reaction pathways. imperial.ac.uk

HOMO: The HOMO represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (nucleophile). For this compound, the HOMO is typically localized on the electron-rich regions, primarily the nitrogen atoms and the π-system of the alkyne group. researchgate.netacs.org

LUMO: The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electron acceptor (electrophile). The LUMO is generally distributed over the carbon backbone, particularly showing antibonding character along the alkyne and within the piperazine ring structure. nih.gov

The HOMO-LUMO energy gap is a significant parameter derived from FMO analysis. A smaller gap indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar piperazine derivatives and alkynes provide insight into these electronic properties.

Table 2: Illustrative FMO Properties for this compound

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | ~ -6.5 eV | Electron-donating capability (nucleophilicity) |

| LUMO Energy | ~ 0.5 eV | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | ~ 7.0 eV | Indicates high kinetic stability |

Note: Values are illustrative and highly dependent on the computational method and solvent model.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. manchester.ac.uknih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape, flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent like water). nih.govresearchgate.net

For this compound, an MD simulation would reveal:

Piperazine Ring Puckering: The piperazine ring is not static but dynamically interconverts between different chair and boat conformations. MD can quantify the frequency and energy barriers of these transitions. rsc.org

Side Chain Flexibility: The ethyl and pentynyl side chains are flexible and can adopt numerous conformations. MD simulations can map the rotational freedom around the single bonds (e.g., N-CH2 and CH2-CH2) and identify the most populated conformational states.

Solvent Interactions: In an aqueous environment, MD can show how water molecules arrange around the piperazine derivative, forming hydrogen bonds with the nitrogen atoms and interacting with the hydrophobic hydrocarbon portions.

Topological Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, NBO, AIM, RDG)

To gain a deeper, quantitative understanding of bonding and non-covalent interactions, several topological analysis methods are employed on the calculated electron density.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and core orbitals. researchgate.netresearchgate.net This method can quantify hyperconjugative interactions that contribute to molecular stability, such as the interaction between the nitrogen lone pairs and the antibonding orbitals (σ*) of adjacent C-H or C-C bonds. uniroma2.it

Atoms in Molecules (AIM) Theory: AIM theory, pioneered by Bader, analyzes the topology of the electron density (ρ). researchgate.net By locating critical points in the density, AIM can identify and characterize chemical bonds (bond critical points) and rings (ring critical points). The properties at these points, such as the electron density and its Laplacian, provide a rigorous definition of atomic interactions, including hydrogen bonds and other weak non-covalent contacts. researchgate.netuniroma2.it

Reduced Density Gradient (RDG) Analysis: RDG analysis is a powerful method for visualizing weak non-covalent interactions. researchgate.net It plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. This generates surfaces that clearly distinguish between attractive interactions (like hydrogen bonds), repulsive steric clashes, and weak van der Waals forces, providing a detailed picture of the forces shaping the molecule's structure and its interactions with its environment. uniroma2.it

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. acs.orgrsc.org By mapping the potential energy surface, researchers can identify transition states (the energy maxima along a reaction coordinate) and intermediates. researchgate.net This allows for the calculation of activation energies, which determine reaction rates, and reaction energies, which determine product stability.

For this compound, the terminal alkyne is a key site of reactivity. Computational studies can model various reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction for alkynes. DFT calculations can model the entire catalytic cycle, determining the structures and energies of intermediates and transition states to explain the reaction's efficiency and regioselectivity.

Halogenation and Hydration: The mechanism of adding electrophiles like Br₂ or H₃O⁺ across the triple bond can be studied. khanacademy.org Calculations can determine whether the reaction proceeds through a bridged halonium ion or a vinyl cation intermediate and predict the stereochemical outcome. acs.org

Deprotonation: The acidity of the terminal alkyne proton (pKa) can be calculated, providing insight into its reactivity with bases to form an acetylide anion, a potent nucleophile.

By calculating the energy profile for these reactions, computational methods can predict which products are favored kinetically (lowest activation energy) and thermodynamically (lowest product energy), providing a comprehensive understanding of the molecule's chemical behavior.

In Silico Screening and Virtual Ligand Design Using the Piperazine-Alkyne Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its frequent appearance in a wide array of biologically active compounds. researchgate.net Its conformational flexibility and the presence of two nitrogen atoms allow for diverse substitutions, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.com The incorporation of a terminal alkyne, such as the pent-4-ynyl group in this compound, introduces a reactive "warhead" that can participate in covalent interactions with biological targets. nih.gov This combination of a versatile scaffold and a reactive moiety makes the piperazine-alkyne framework a prime candidate for in silico screening and virtual ligand design, particularly in the context of developing covalent inhibitors. nih.govnih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov When employing the piperazine-alkyne scaffold as a basis for virtual ligand design, computational chemists can explore vast chemical spaces to identify novel compounds with desired biological activities. schrodinger.com This process often involves molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.govnih.govresearchgate.net

Fragment-based drug discovery (FBDD) is another powerful in silico approach where small molecular fragments are screened for their ability to bind to a target. nih.govresearchgate.net The piperazine-alkyne motif can be considered a valuable fragment for such screening campaigns. nih.gov Libraries of compounds containing this scaffold can be virtually screened against various protein targets to identify initial "hits." nih.gov These hits can then be computationally optimized to enhance their binding affinity and selectivity.

The terminal alkyne group in the piperazine-alkyne scaffold is of particular interest due to its potential to act as a covalent warhead. nih.gov In recent years, there has been a resurgence of interest in the design of targeted covalent inhibitors, which can offer advantages in terms of potency and duration of action. acs.org The alkyne can be designed to react with specific nucleophilic amino acid residues, such as cysteine, within the active site of a target protein, leading to irreversible inhibition. acs.org

While specific studies on this compound are not prevalent in publicly accessible literature, the principles of in silico screening and virtual ligand design using the broader piperazine-alkyne scaffold are well-established. The following tables illustrate hypothetical data that could be generated from such computational studies, showcasing the types of research findings that are common in this field.

Table 1: Hypothetical Molecular Docking Results of Piperazine-Alkyne Analogs against a Target Protein

| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| This compound |  | -7.5 | 500 | Cys285, Phe432, Leu354 |

| Analog A |  | -8.2 | 150 | Cys285, Trp373, Val294 |

| Analog B |  | -6.9 | 1200 | Phe432, Leu354 |

| Analog C |  | -9.1 | 50 | Cys285, Tyr383, His401 |

This table presents simulated data for illustrative purposes.

Table 2: In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile of a Virtual Library Based on the Piperazine-Alkyne Scaffold

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) |

| This compound | 194.32 | 2.1 | 0 | 2 | 85 |

| Analog A | 256.38 | 3.2 | 1 | 3 | 78 |

| Analog B | 212.31 | 2.5 | 0 | 2 | 88 |

| Analog C | 310.45 | 3.8 | 1 | 4 | 65 |

This table presents simulated data for illustrative purposes.

The data presented in these hypothetical tables demonstrates how computational tools can be used to evaluate and prioritize virtual compounds based on their predicted binding to a target and their drug-like properties. The docking scores and predicted binding affinities give an indication of the potential potency of the compounds, while the ADMET profile helps to assess their likelihood of success as a drug candidate. nih.govresearchgate.netnih.gov Through iterative cycles of virtual design, screening, and optimization, the piperazine-alkyne scaffold can serve as a valuable starting point for the discovery of novel therapeutics. unipa.itresearchgate.net

Structure Activity Relationship Sar Studies Centered on 1 Ethyl 4 Pent 4 Ynyl Piperazine

General Considerations for N-Ethyl Substitution on Molecular Interactions and Selectivity

In many series of piperazine-containing bioactive molecules, the N-alkyl substituent, such as an ethyl group, can significantly influence the compound's properties. The ethyl group, being a small, lipophilic moiety, can impact several factors:

Lipophilicity and Permeability: The addition of an ethyl group generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which can be a critical factor for drugs targeting the central nervous system.

Receptor Binding: The size and shape of the N-ethyl group can affect how the molecule fits into the binding pocket of a biological target. It can participate in hydrophobic interactions with amino acid residues, potentially increasing binding affinity. In some cases, the ethyl group may be an optimal size for a specific hydrophobic sub-pocket within the receptor.

Metabolic Stability: The ethyl group can influence the metabolic stability of the compound. It may be subject to enzymatic modification, such as hydroxylation, which can lead to inactivation and clearance of the drug.

Selectivity: The nature of the N-substituent can be a key determinant of selectivity for one receptor subtype over another. By fine-tuning the size and electronics of this substituent, medicinal chemists can optimize the interaction with the desired target while minimizing off-target effects.

For instance, in a study of M1 muscarinic acetylcholine (B1216132) receptor antagonists, maintaining an N-ethyl piperazine (B1678402) while modifying other parts of the molecule was a key strategy in exploring the SAR of the series. nih.gov

The Potential Role of the Pent-4-ynyl Moiety in Binding and Chemical Reactivity

The pent-4-ynyl group is a five-carbon chain containing a terminal alkyne. This functional group can impart several important properties to a molecule:

Covalent Modification: Terminal alkynes can act as "warheads" that can form covalent bonds with specific amino acid residues, such as cysteine, within a protein target. nih.gov This irreversible binding can lead to potent and prolonged inhibition.

Structural Rigidity and Vectorial Orientation: The linear geometry of the alkyne can act as a rigid linker or introduce a specific vector to position other parts of the molecule for optimal interaction with a target. researchgate.net

Metabolic Handle: The terminal alkyne can be a site for metabolic reactions, which could be a factor in the compound's pharmacokinetic profile.

Bioisosteric Replacement: In some cases, an alkyne can serve as a bioisostere for other functional groups, offering a different chemical profile while maintaining a similar spatial arrangement.

Conformational Dynamics of the Piperazine Ring

The piperazine ring typically exists in a chair conformation, but it can also adopt a boat or twist-boat conformation. The specific conformation can be influenced by the nature of the substituents on the nitrogen atoms and the surrounding chemical environment. The conformation of the piperazine ring is critical as it dictates the spatial orientation of its substituents, which in turn affects how the molecule interacts with its biological target. acs.org For example, the binding of some piperazine-containing drugs to their receptors has been shown to induce a high-energy twist-boat conformation, which can have implications for binding affinity. acs.org

General Strategies for the Design and Synthesis of Analogs for SAR Probing

To perform a comprehensive SAR study on a compound like 1-Ethyl-4-(pent-4-ynyl)piperazine, medicinal chemists would typically synthesize a library of analogs. nih.govnih.gov This would involve systematically modifying different parts of the molecule:

Varying the N-Alkyl Group: Replacing the N-ethyl group with other alkyl groups (e.g., methyl, propyl, isopropyl) or with cyclic or aromatic moieties would help to probe the steric and electronic requirements of the binding pocket.

Modifying the Alkyne Chain: The length of the alkynyl chain could be varied (e.g., but-3-ynyl, hex-5-ynyl), or the alkyne could be moved to a different position within the chain. Internal alkynes could also be explored.

Introducing Substituents on the Piperazine Ring: Adding substituents to the carbon atoms of the piperazine ring could be used to explore conformational effects and introduce additional points of interaction.

Synthesis: The synthesis of such analogs would likely involve standard organic chemistry reactions. For example, 1-ethylpiperazine (B41427) is a commercially available starting material. chemicalbook.com The pent-4-ynyl group could be introduced via N-alkylation using a suitable pent-4-ynyl halide or sulfonate. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperazine-Alkyne Hybrids

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a dataset of piperazine-alkyne hybrids with measured biological activities were available, a QSAR model could be developed. This would typically involve:

Calculating Molecular Descriptors: A wide range of descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a subset of these descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new, unsynthesized analogs and to gain insights into the key structural features that govern activity.

Applications of 1 Ethyl 4 Pent 4 Ynyl Piperazine As a Chemical Probe and Building Block

Utility in Chemical Biology Research

In the realm of chemical biology, 1-Ethyl-4-(pent-4-ynyl)piperazine emerges as a valuable tool for dissecting complex biological systems. Its distinct chemical features allow for its use in the development of targeted ligands, the design of probes for activity-based protein profiling, and as a scaffold for creating large combinatorial libraries for high-throughput screening.

Development of Ligands for Receptors and Enzymes (focus on mechanistic insights)

The piperazine (B1678402) core is a privileged scaffold in drug discovery, frequently found in molecules targeting a wide range of receptors and enzymes. nih.gov Derivatives of piperazine have been shown to interact with various biological targets, including neurotransmitter receptors. ijrrjournal.com The ethyl group on the piperazine nitrogen of this compound can modulate the binding affinity and selectivity of the molecule for its target. For instance, in a series of N-benzyl alkyl ether piperazine derivatives, the nature of the alkyl substituent was found to influence the affinity for sigma-1 receptors. acs.org

The terminal alkyne functionality offers a strategic advantage for mechanistic studies. Once a ligand based on the this compound scaffold binds to its target receptor or enzyme, the alkyne can be utilized for covalent modification or for the attachment of reporter tags via click chemistry. nih.govchempep.comnih.govlifetein.com This allows for the precise identification of binding sites, the visualization of target engagement in cells, and the elucidation of the molecular mechanisms of action. For example, piperazine derivatives have been investigated as antagonists for histamine H3 and sigma-1 receptors, and understanding their binding modes provides insights into their potential therapeutic effects. nih.gov While direct mechanistic studies on this compound are not extensively documented, the principles derived from analogous piperazine-containing ligands suggest its potential utility in developing potent and selective modulators of biological targets.

Table 1: Examples of Piperazine Derivatives and Their Biological Targets

| Piperazine Derivative Class | Biological Target(s) | Potential Therapeutic Area |

| N-Aryl piperazines | Serotonin Receptors | Antidepressants, Antipsychotics ijrrjournal.com |

| N-Benzyl piperazines | Sigma-1 Receptors | CNS Disorders acs.org |

| Piperazine-based inhibitors | Tubulin Polymerization | Anticancer nih.gov |

| Piperazine-thiazole compounds | Plasmodium falciparum | Antimalarial mdpi.com |

This table is illustrative and based on the activities of various piperazine-containing compounds, suggesting the potential target classes for ligands derived from this compound.

Design of Activity-Based Probes Utilizing the Alkyne Tag

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. The terminal alkyne in this compound makes it an ideal component for the design of activity-based probes (ABPs). The core principle of ABPP involves a probe that typically consists of a reactive group (warhead) to covalently bind to the active site of an enzyme, a recognition element to direct the probe to a specific enzyme family, and a reporter tag for detection and identification.

The alkyne group in this compound can serve as a "bioorthogonal handle." nih.govwikipedia.org This means it is chemically inert within the biological system until it is selectively reacted with a complementary azide-containing reporter tag in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. nih.govmdpi.com This two-step "click chemistry" approach allows for the labeling and visualization of target enzymes with minimal perturbation to the biological system. nih.govchemistrytalk.org

For instance, an ABP could be designed where the this compound moiety acts as a recognition element for a specific class of enzymes. After covalent modification of the target enzyme by the probe's warhead, the alkyne tag can be "clicked" with an azide-functionalized fluorophore for in-gel fluorescence scanning or with an azide-functionalized biotin for affinity purification and subsequent identification by mass spectrometry. This strategy has been successfully applied to profile a wide range of enzymes. nih.gov While specific ABPs based on this compound have not been reported, the versatility of the alkyne tag in ABPP is well-established. nih.gov

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of diverse molecules, known as a library. nih.gov The piperazine scaffold is well-suited for combinatorial library synthesis due to its ability to be readily functionalized at its two nitrogen atoms. nih.gov this compound can serve as a versatile scaffold where the ethyl group provides a fixed substitution pattern, and the alkyne and the secondary amine of the piperazine ring can be further diversified.

The terminal alkyne is particularly valuable in this context as it can participate in a variety of transformations, most notably the highly efficient and specific "click" reactions. nih.govchempep.comnih.govlifetein.com A library of compounds can be generated by reacting the alkyne group of this compound with a diverse set of azide-containing building blocks. nih.gov This modular approach allows for the creation of a large and structurally diverse library of compounds from a single scaffold.

These libraries can then be subjected to high-throughput screening (HTS) to identify "hits" with desired biological activities. nih.govthermofisher.comvipergen.com HTS allows for the rapid testing of thousands of compounds against a specific biological target. The identification of active compounds from a piperazine-based library can provide valuable starting points for the development of new therapeutic agents. researchgate.net The structural information from the hits can then be used to design more potent and selective drug candidates.

Contributions to Materials Science

The unique chemical structure of this compound also lends itself to applications in materials science, where it can be used as a monomer for the synthesis of functional polymers and as a ligand for the construction of coordination complexes.

Incorporation into Polymeric Materials (e.g., through alkyne polymerization or functionalization)

The terminal alkyne group of this compound is a key feature for its use in polymer chemistry. oup.comrsc.orgmdpi.comnih.govoborolabs.com Alkynes can undergo polymerization through various methods, including those catalyzed by transition metals, to form conjugated polymers with interesting electronic and optical properties. oup.com The incorporation of the ethylpiperazine moiety into the polymer backbone or as a side chain can impart specific properties to the resulting material, such as improved solubility, altered morphology, and the ability to interact with other molecules or ions.

Furthermore, the alkyne functionality allows for the post-polymerization modification of materials. researchgate.net For example, a polymer containing pendant pent-4-ynyl groups derived from this compound can be readily functionalized using click chemistry. researchgate.net This allows for the attachment of a wide range of molecules, including fluorescent dyes, biomolecules, or other functional groups, to the polymer surface or throughout its matrix. researchgate.net This approach is highly valuable for creating materials with tailored properties for applications such as sensors, drug delivery systems, and advanced coatings. nih.govacs.org

Table 2: Potential Polymerization and Functionalization Reactions Involving the Alkyne Group

| Reaction Type | Description | Potential Application |

| Alkyne Polymerization | Formation of a polymer backbone containing repeating units derived from the alkyne monomer. | Conductive polymers, light-emitting materials. oup.com |

| Thiol-yne Reaction | Addition of a thiol across the alkyne, can be used for cross-linking or functionalization. | Hydrogel formation, surface modification. chemistrytalk.org |

| Azide-Alkyne "Click" Cycloaddition | Formation of a stable triazole linkage with an azide-containing molecule. | Surface functionalization, bioconjugation. nih.govnih.gov |

This table outlines plausible reactions for this compound in materials science based on the known reactivity of terminal alkynes.

Development as Ligands for Coordination Complexes

The nitrogen atoms of the piperazine ring in this compound can act as donor atoms, allowing the molecule to function as a ligand that can coordinate with metal ions. nih.govbiointerfaceresearch.com The formation of coordination complexes can lead to the creation of a wide variety of structures, from discrete molecules to extended one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). acs.orgacs.org

The properties of these coordination complexes are determined by the nature of the metal ion, the coordination geometry, and the specific structure of the ligand. The ethyl group and the pent-4-ynyl chain can influence the steric and electronic environment around the metal center, thereby affecting the stability and reactivity of the complex. The presence of the terminal alkyne also offers the possibility of creating multifunctional materials where the coordination complex can be further functionalized through reactions at the alkyne group. acs.org Such materials could have applications in catalysis, gas storage, and sensing. nih.gov While specific coordination complexes of this compound are not widely reported, the principles of coordination chemistry suggest its potential as a versatile ligand. biointerfaceresearch.com

Research Tools for Investigating Cellular and Molecular Pathways

The utility of this compound as a precursor for research tools stems from its bifunctional nature. The piperazine moiety can be strategically modified to confer affinity for specific biological targets, while the terminal alkyne group serves as a handle for "click chemistry," a powerful and versatile set of bioorthogonal reactions. This allows for the modular assembly of chemical probes designed to interrogate a wide range of cellular and molecular events.

The general strategy involves a two-pronged approach. First, the piperazine scaffold is derivatized to create a molecule that can selectively interact with a protein of interest, such as a receptor, enzyme, or transporter. This targeting is crucial for ensuring that the probe reports on a specific biological pathway. Subsequently, the terminal alkyne is utilized to attach a reporter molecule, such as a fluorophore for imaging, a biotin tag for affinity purification, or a photo-crosslinker for identifying binding partners.

Detailed Research Applications:

While specific research findings for this compound are not available, the principles of chemical biology allow for the conceptualization of its application. For instance, many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a myriad of signaling pathways. By modifying the ethyl group or other positions on the piperazine ring of this compound, medicinal chemists could synthesize a library of compounds to screen for high-affinity ligands for a particular GPCR.

Once a potent and selective ligand is identified, the terminal alkyne can be exploited for various applications. For example, a fluorescent dye with a complementary azide group can be "clicked" onto the alkyne-containing piperazine ligand. This would generate a fluorescent probe that could be used to visualize the localization and trafficking of the target GPCR in living cells using fluorescence microscopy.

To further illustrate the potential of this building block, the following data tables conceptualize how derivatives of this compound could be employed in research.

Table 1: Conceptual Fluorescent Probes Derived from this compound for Cellular Imaging

| Target Protein | Piperazine Derivative (Hypothetical) | Reporter Azide | Resulting Probe Application |

| Dopamine D2 Receptor | 1-(4-Aryl)-4-(pent-4-ynyl)piperazine | Azido-coumarin | Visualization of D2 receptor distribution in neuronal cells |

| Serotonin Transporter (SERT) | 1-(Diphenylmethyl)-4-(pent-4-ynyl)piperazine | Azido-fluorescein | Studying SERT dynamics and inhibitor binding |

| Histone Deacetylase (HDAC) | 1-(Substituted benzoyl)-4-(pent-4-ynyl)piperazine | Azido-rhodamine | Imaging HDAC localization in the nucleus |

Table 2: Conceptual Affinity-Based Probes Derived from this compound for Target Identification

| Biological Question | Piperazine Derivative (Hypothetical) | Reporter Azide | Experimental Approach |

| Identify binding partners of a novel kinase | 1-(Quinolinyl)-4-(pent-4-ynyl)piperazine | Azido-biotin | Pull-down assays followed by mass spectrometry |

| Isolate a specific enzyme from cell lysate | 1-(Isoxazolyl)-4-(pent-4-ynyl)piperazine | Azido-desthiobiotin | Affinity purification and subsequent enzymatic assays |

| Map the protein interactions of a signaling molecule | 1-(Pyrimidinyl)-4-(pent-4-ynyl)piperazine | Azido-photo-leucine | Photo-affinity labeling and proteomic analysis |

Future Research Directions and Outlook for 1 Ethyl 4 Pent 4 Ynyl Piperazine

Development of Advanced and Highly Efficient Synthetic Strategies for Derivatization

Future synthetic efforts concerning 1-Ethyl-4-(pent-4-ynyl)piperazine will likely focus on the development of more efficient and versatile methods for its derivatization. The existing synthetic routes to substituted piperazines can be complex and may lack the efficiency required for the rapid generation of a diverse library of analogs. semanticscholar.orgcore.ac.uk A key area of future research will be the exploration of novel catalytic systems and one-pot methodologies to streamline the synthesis of derivatives.

For instance, the development of chemo- and regioselective reactions that allow for the independent modification of the piperazine (B1678402) ring and the alkyne terminus would be of great value. This could involve the use of orthogonal protecting group strategies or the application of novel catalysts that can differentiate between the two reactive sites. Furthermore, the exploration of flow chemistry techniques could offer a scalable and highly controlled approach to the synthesis of this compound derivatives, potentially leading to higher yields and purity.

Exploration of Novel Chemical Transformations and Reaction Pathways

The terminal alkyne group in this compound is a gateway to a vast landscape of chemical transformations. Beyond the well-established "click chemistry," future research is expected to delve into a broader range of alkyne-focused reactions. scispace.comnih.gov This includes, but is not limited to:

Sonogashira Coupling: This powerful cross-coupling reaction would enable the introduction of various aryl and vinyl substituents at the alkyne terminus, leading to a diverse range of conjugated systems with potentially interesting electronic and photophysical properties.

Alkyne Metathesis: This reaction could be employed to synthesize dimers or oligomers of this compound, or to couple it with other alkyne-containing molecules, opening up possibilities in materials science.

Hydroamination and Hydroalkoxylation: The addition of amines or alcohols across the carbon-carbon triple bond would provide access to a variety of functionalized derivatives with altered polarity and hydrogen bonding capabilities.

Cycloaddition Reactions (other than with azides): Exploration of cycloadditions with other 1,3-dipoles or dienes could lead to the formation of novel heterocyclic systems appended to the piperazine core.

Integration into Complex Chemical Biology Systems for Mechanistic Elucidation

The terminal alkyne functionality makes this compound an ideal candidate for use as a chemical probe in biological systems. rsc.orgnih.gov Through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), this molecule can be conjugated to reporter tags such as fluorophores, biotin, or affinity resins. nih.govijpsjournal.com

This capability will allow researchers to:

Identify Molecular Targets: If a derivative of this compound is found to have biological activity, it can be used as a probe to identify its protein or nucleic acid binding partners within a cell lysate.

Visualize Cellular Localization: By attaching a fluorescent dye, the uptake and subcellular distribution of the compound can be monitored using advanced microscopy techniques.

Study Target Engagement: The alkyne tag can be used to quantify the extent to which the compound binds to its target in living cells or in vivo. nih.gov

Predictive Computational Modeling for Rational Design of Novel Derivatives

Computational chemistry will undoubtedly play a pivotal role in guiding the future development of this compound derivatives. Molecular modeling techniques can be employed to:

Predict Binding Affinities: By docking virtual libraries of derivatives into the active sites of known biological targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities.

Optimize Pharmacokinetic Properties: Computational models can be used to predict properties such as solubility, membrane permeability, and metabolic stability, aiding in the design of derivatives with improved drug-like characteristics.

Explore Conformational Landscapes: Understanding the preferred conformations of the flexible piperazine ring and the pentynyl chain will be crucial for designing derivatives that present the key pharmacophoric features in the optimal orientation for binding to a biological target.

Expanding Applications in Emerging Fields Beyond Traditional Medicinal Chemistry

While the initial focus for a piperazine-containing compound is often medicinal chemistry, the unique properties of this compound open up possibilities in other emerging fields. researchgate.net

Q & A

Basic: How can the synthesis of 1-Ethyl-4-(pent-4-ynyl)piperazine be optimized for yield and purity?

Methodological Answer:

Synthesis optimization requires stringent control of reaction parameters:

- Solvent Selection : Polar solvents like ethanol or methanol enhance solubility and reaction efficiency .

- Temperature Control : Maintain temperatures between 60–80°C to minimize decomposition; higher temperatures risk side reactions (e.g., alkyne oligomerization) .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the pent-4-ynyl group .

- Purification : Column chromatography with silica gel or recrystallization in hexane/ethyl acetate mixtures improves purity .

Basic: What analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl vs. pent-4-ynyl groups) and confirms piperazine ring conformation .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for the alkyne) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H⁺] = calculated 221.21 g/mol) .

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N percentages) .

Advanced: How do structural modifications (e.g., substituent variations) influence biological activity in piperazine derivatives?

Methodological Answer:

- Substituent Lipophilicity : Ethyl and pent-4-ynyl groups increase lipophilicity, enhancing blood-brain barrier penetration for CNS targets .

- Bioisosteric Replacement : Replace the alkyne with a thiophene or furan to study electronic effects on receptor binding (e.g., serotonin 5-HT1A) .

- Activity Assays : Test modified derivatives in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent behavioral models) to correlate structure with efficacy/toxicity .

Advanced: How can computational modeling predict receptor-ligand interactions for this compound?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to targets like dopamine D2 or sigma-1 receptors. Focus on piperazine ring orientation (coplanar vs. perpendicular) .

- QSAR Studies : Quantify substituent effects (e.g., Hammett constants for alkyne groups) to predict binding affinity trends .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding kinetics .

Advanced: How to resolve contradictions in biological activity data (e.g., high toxicity vs. low efficacy)?

Methodological Answer:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across concentrations to identify therapeutic windows .

- Metabolic Stability Assays : Use liver microsomes to assess if rapid metabolism reduces efficacy .

- Off-Target Screening : Profile against kinase panels or GPCR arrays to identify unintended interactions .

- Structural Analog Comparison : Benchmark against analogs (e.g., 1-Ethyl-4-(3-nitropyridin-2-yl)piperazine) to isolate substituent-specific effects .

Advanced: How to design experiments to assess membrane permeability and cellular uptake?

Methodological Answer:

- PAMPA Assay : Measure passive diffusion across artificial lipid membranes; logP >3 suggests high permeability .

- Caco-2 Cell Monolayers : Quantify apical-to-basolateral transport to model intestinal absorption .

- Fluorescent Tagging : Conjugate with fluorescein and use confocal microscopy to visualize intracellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.